

Application Notes and Protocols for YLL545: An Investigational Anticancer Compound

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Introduction

YLL545 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][2] YLL545 demonstrates significant anti-proliferative and proapoptotic activity in a range of cancer cell lines. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of YLL545.

Data Presentation

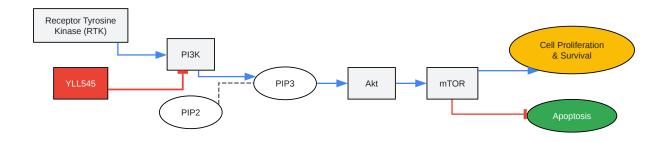
The following table summarizes the in vitro cytotoxic and apoptotic activity of **YLL545** against various human cancer cell lines.



Cell Line	Cancer Type	Assay	Endpoint	Incubatio n Time (h)	IC50 (μM)	Max Inhibition (%)
MCF-7	Breast Cancer	МТТ	Viability	48	15.8	92.5
Caspase-	Apoptosis	24	12.3	85.2		
A549	Lung Cancer	MTT	Viability	48	28.4	88.1
Caspase- 3/7	Apoptosis	24	25.1	79.8		
HepG2	Liver Cancer	MTT	Viability	48	10.2	95.3
Caspase-	Apoptosis	24	8.9	91.7		

YLL545 Signaling Pathway

YLL545 exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the mechanism of action.



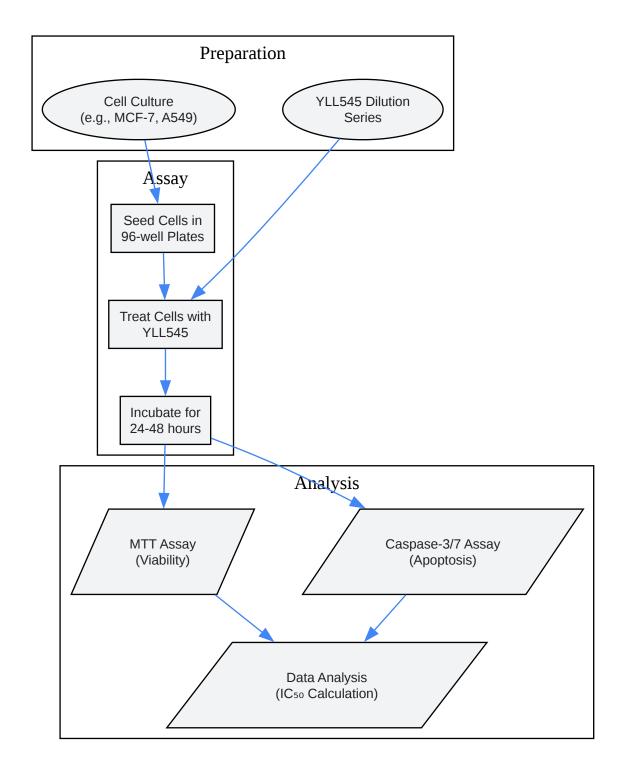
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YLL545 inhibits the PI3K/Akt/mTOR signaling pathway.



Experimental Workflow for In Vitro Assays

The following diagram outlines the general workflow for evaluating the in vitro efficacy of **YLL545**.



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General workflow for in vitro cell culture assays.

Experimental Protocols MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

- Target cancer cell lines (e.g., MCF-7, A549, HepG2)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Prepare serial dilutions of YLL545 in complete culture medium.
- Remove the medium from the wells and add 100 µL of the YLL545 dilutions. Include a
 vehicle control (medium with the same concentration of DMSO used to dissolve YLL545).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.



- Carefully remove the medium containing MTT and add 100 μ L of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

- Target cancer cell lines
- Complete cell culture medium
- Caspase-3/7 assay kit (containing a fluorogenic substrate)
- Opaque-walled 96-well plates
- · Lysis buffer

Procedure:

- Seed cells in an opaque-walled 96-well plate at a suitable density and incubate for 24 hours.
- Treat cells with serial dilutions of YLL545 and incubate for the desired time (e.g., 24 hours).
- After incubation, lyse the cells according to the assay kit manufacturer's protocol. This
 typically involves adding a lysis buffer and incubating for a short period.
- Add the caspase-3/7 substrate to each well. This substrate is cleaved by active caspase-3/7, releasing a fluorescent signal.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).



 The fold increase in caspase-3/7 activity can be determined by comparing the fluorescence of treated samples to untreated controls.

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